molecular formula C8H4BrClN2O2 B3048811 5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione CAS No. 1820704-76-4

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione

Cat. No.: B3048811
CAS No.: 1820704-76-4
M. Wt: 275.48
InChI Key: BDJGONAGKAPRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C8H4BrClN2O2 and its molecular weight is 275.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Quinoxalinone Derivatives : A novel synthesis method for quinoxalinone derivatives, including variants of 5-bromo-7-chloroquinoxaline-2,3(1H,4H)-dione, has been developed. These compounds have shown effectiveness in the treatment of diabetes and its complications, especially as aldose reductase inhibitors with potent and selective properties (Yang et al., 2012).

Radiolabelling and Biological Characterization

  • Glycine-Binding Site Antagonist of NMDA Receptors : The synthesis of (D)-7-iodo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione, derived from its 7-bromo analogue, demonstrates potent antagonistic activity at the glycine binding site of NMDA receptors. This compound has been used for radiolabelling and biological characterization, highlighting its potential in neuroscience research (Ametamey et al., 2000).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structure and molecular arrangement of 1,4-Dibenzyl-6-chloro­quinoxaline-2,3(1H,4H)-dione, a structurally similar compound, has been extensively studied. These analyses contribute to the understanding of molecular interactions and properties, essential in material science and pharmaceutical research (Janati et al., 2017).

Antibacterial and Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : New structural motifs containing the quinoxaline nucleus, akin to this compound, have shown promising antibacterial effects. This research emphasizes the potential of these compounds in developing new antibacterial agents (Janati et al., 2021).

Antagonists for the NMDA Receptor

  • NMDA Receptor Antagonists for Pain Management : A derivative of this compound, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been identified as a potent d-amino acid oxidase inhibitor. It exhibits analgesic effects, suggesting potential applications in treating chronic pain and morphine analgesic tolerance (Xie et al., 2016).

Properties

IUPAC Name

5-bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJGONAGKAPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233393
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-76-4
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 3
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 4
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 5
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Reactant of Route 6
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.